molecular formula C21H28N4O8 B12751127 N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid CAS No. 118269-75-3

N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid

Katalognummer: B12751127
CAS-Nummer: 118269-75-3
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: GQSOZJPUDBYTHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that combines a pyridazine ring with ethane-1,2-diamine and oxalic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid typically involves multiple steps. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the ethane-1,2-diamine group. The final step involves the addition of oxalic acid to form the complete compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid include:

Uniqueness

What sets N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the oxalic acid moiety, in particular, may confer additional properties and reactivity that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

118269-75-3

Molekularformel

C21H28N4O8

Molekulargewicht

464.5 g/mol

IUPAC-Name

N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C17H24N4.2C2H2O4/c1-4-21(5-2)12-11-18-17-14(3)13-16(19-20-17)15-9-7-6-8-10-15;2*3-1(4)2(5)6/h6-10,13H,4-5,11-12H2,1-3H3,(H,18,20);2*(H,3,4)(H,5,6)

InChI-Schlüssel

GQSOZJPUDBYTHB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC1=NN=C(C=C1C)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.